[4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
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Overview
Description
Scientific Research Applications
Antidiabetic Agents
The compound has been investigated as a potential antidiabetic agent. Specifically, it is relevant to the class of SGLT2 (sodium-glucose cotransporter 2) inhibitors. These inhibitors play a crucial role in managing diabetes by reducing glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. The 4-chloro-3-(4-ethoxybenzyl)phenyl moiety, which is exemplified by dapagliflozin, ertugliflozin, and LX4211, is commonly used in SGLT2 inhibitors . The incorporation of this moiety into novel compounds aims to enhance their hypoglycemic activity.
Antitubercular Activity
While not widely explored, derivatives of this compound have shown potential as antitubercular agents. Researchers have synthesized (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole. These derivatives were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro. Further studies are needed to understand their mechanism of action and efficacy .
Triazolyl-Purine Derivatives
Another interesting application involves the synthesis of 2,6-bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine. This compound was prepared via a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction. Although the yield was modest (29%), it highlights the compound’s potential in purine-based chemistry. Further characterization using NMR, IR, and HRMS is essential for understanding its properties .
Safety and Hazards
This compound is used for laboratory research purposes . It is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), and causing serious eye irritation (Category 2A, H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
[4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4S/c1-3-5-8-20-11-15-22(16-12-20)28-19-26(33(30,31)25-10-7-6-9-24(25)28)27(29)21-13-17-23(18-14-21)32-4-2/h6-7,9-19H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDFYRCIDDPLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone |
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